molecular formula C9H10O B160219 1-Propanone-2,2-d2,1-phenyl- CAS No. 129848-87-9

1-Propanone-2,2-d2,1-phenyl-

Cat. No.: B160219
CAS No.: 129848-87-9
M. Wt: 136.19 g/mol
InChI Key: KRIOVPPHQSLHCZ-CBTSVUPCSA-N
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Description

1-Propanone-2,2-d2,1-phenyl- is a deuterated derivative of 1-phenyl-2-propanone, an organic compound with the chemical formula C9H10O. It is a colorless oil that is soluble in organic solvents and is a mono-substituted benzene derivative, consisting of an acetone attached to a phenyl group .

Mechanism of Action

Target of Action

The primary target of 1-Propanone-2,2-d2,1-phenyl-, also known as phenylacetone or phenyl-2-propanone, is the central nervous system . It is used in the manufacture of methamphetamine and amphetamine, where it is commonly known as P2P .

Mode of Action

Phenylacetone interacts with its targets by serving as a precursor in the synthesis of amphetamine and methamphetamine . It is converted into these substances through a series of chemical reactions, contributing to their psychoactive effects.

Biochemical Pathways

Phenylacetone is involved in the metabolic pathways of amphetamine and methamphetamine . In the human liver, flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into phenylacetone . This substance is then further metabolized into other compounds, affecting various biochemical pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenylacetone are closely tied to its role as a precursor in the synthesis of amphetamine and methamphetamine . After its formation, phenylacetone is oxidized to benzoic acid, which is converted to hippuric acid by glycine N-acyltransferase (GLYAT) enzymes prior to excretion .

Result of Action

The molecular and cellular effects of phenylacetone’s action are primarily seen in its role as a precursor to amphetamine and methamphetamine . These substances have a range of effects on the central nervous system, including increased energy, focus, and euphoria, as well as potential adverse effects such as addiction and neurotoxicity .

Action Environment

The action, efficacy, and stability of phenylacetone can be influenced by various environmental factors. For instance, the conditions under which it is stored can affect its degradation . Additionally, its legal status can impact its availability and use . In the United States, phenylacetone was declared a schedule II controlled substance in 1980 due to its use in illicit drug labs .

Safety and Hazards

Phenylacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and causes serious eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection .

Comparison with Similar Compounds

1-Propanone-2,2-d2,1-phenyl- is similar to other compounds such as:

The uniqueness of 1-Propanone-2,2-d2,1-phenyl- lies in its deuterated nature, which makes it useful in isotopic labeling studies and in understanding reaction mechanisms involving hydrogen atoms.

Properties

IUPAC Name

2,2-dideuterio-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A method according to claim 1 wherein the ketone is diethyl ketone and the carboxylic acid is benzoic acid to yield propiophenone.
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Synthesis routes and methods II

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Further examples of ketones produced from ketones and carboxylic acids include: acetone and benzoic acid to obtain acetophenone; acetone and propionic acid to obtain methyl ethyl ketone and diethyl ketone; acetone and phenylacetic acid to obtain phenylacetone; diethyl ketone and acetic acid to obtain acetone and methyl ethyl ketone; diethyl ketone and benzoic acid to obtain propiophenone; benzophenone and acetic acid to obtain acetophenone; and benzoic acid and methyl ethyl ketone to obtain acetophenone and propiophenone.
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Synthesis routes and methods III

Procedure details

In Example 1, using the reactor described above, together with ancillary equipment, a mixture containing 2 moles of propionic acid per mole of benzoic acid was fed to the reactor together with 4 moles of water per mole of benzoic acid at a rate of 249 ml/hr. for 4.5 hours. The reaction temperature was maintained between 445° C. and 450° C. Analysis of the condensed organic layer by gas chromatography indicated that 4.68 pounds of isobutyrophenone were produced per 100 pounds of propiophenone. These data are delineated in Table I. The instrument used was a Bendix Model 2300 dual column programmed temperature gas chromatograph having a thermal conductivity detector. The bridge current was 200 ma. with a 0-1 mv. recorder. The column consisted of two, 10 feet by 1/8 inch stainless steel tubing packed with silicone on an inert support. The column temperature was 190° C. The carrier gas was helium at 30 cc/minute.
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Synthesis routes and methods IV

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Example 1 was repeated except that no water was present in the feed mixture fed to the reactor; the feed rate was 279 ml/hr, the reaction time was 5.5 hours. Analysis of the condensed organic layer by gas chromatography indicated that 5.04 pounds of isobutyrophenone were produced per 100 pounds of propiophenone.
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Synthesis routes and methods V

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As can be seen from Table 3, the electronic properties of the substituents on the phenyl ring of the ketone changed the reduction rate but had less effect on the enantioselectivity (18-33%). An acetophenone substituted in the para position by an electron releasing group, such as 4′-methyl and 4′-methoxy, is reduced more slowly than acetophenone (entries 3, 8 and 9). The chloro substituted acetophenones are all reduced faster, especially for the ortho position (entries 3-7). This trend is opposite to the generally observed trend for Noyori's transfer hydrogenation catalysts in which an ortho-Cl substitution decreases the rate of the reduction (S. Hashiguchi, A. Fujii, J. Takehara, T. Ikariya, R. Noyori, J. Am. Chem. Soc. 1995, 117, 7562). The catalyst (iii) with KOtBu is also efficient for the transfer hydrogenation of propiophenone, 2-acetonaphthone, benzophenone, benzylacetone, benzaldehyde and N-benzylideneaniline (entries 11-15). The hydrogenation of propiophenone gave 1-phenylpropanol in 61% e.e (S) (entry 10). The more difficult ketimine N-phenyl-(1-phenylethylidene)amine (Ph-CMe=N-Ph) was only partially reduced (<5%) after 18 h under the same conditions (entry 16), while cyclohexanone was not hydrogenated (entry 17). Transfer hydrogenation of unsaturated ketones was complicated by some reduction of the C═C double bond (Scheme 2).
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